15-Cyclopropylpentadecanoic acid
CAS No.: 25666-42-6
Cat. No.: VC19680527
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25666-42-6 |
|---|---|
| Molecular Formula | C18H34O2 |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | 15-cyclopropylpentadecanoic acid |
| Standard InChI | InChI=1S/C18H34O2/c19-18(20)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-15-16-17/h17H,1-16H2,(H,19,20) |
| Standard InChI Key | CJWNNGWBMLQYOK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CCCCCCCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
15-Cyclopropylpentadecanoic acid (IUPAC name: cyclopropanepentadecanoic acid) consists of a pentadecanoic acid backbone (C<sub>15</sub>H<sub>30</sub>O<sub>2</sub>) with a cyclopropane ring substituted at the terminal carbon. The cyclopropane group introduces significant steric strain, which stabilizes the molecule against enzymatic degradation and oxidative processes . The structural formula is illustrated below:
This configuration is analogous to other ω-cyclopropyl fatty acids, such as 13-cyclopropyltridecanoic acid, which are known metabolites of miticides like cycloprate (hexadecyl cyclopropanecarboxylate) .
Physicochemical Properties
The cyclopropane ring profoundly influences the compound’s physical properties. Key characteristics include:
Chemical Stability
Synthesis and Manufacturing
Synthetic routes to 15-cyclopropylpentadecanoic acid typically involve cyclopropanation of unsaturated precursors or esterification of cyclopropanecarboxylic acid.
Cyclopropanation of Unsaturated Fatty Acids
A common method employs the Simmons-Smith reaction, where a diiodomethane-zinc-copper couple reacts with a double bond in pentadecenoic acid:
This route is favored for its regioselectivity and scalability .
Esterification and Hydrolysis
Cyclopropanecarboxylic acid can be esterified with pentadecanol, followed by saponification to yield the free acid:
This method mirrors industrial processes for miticides like cycloprate .
Metabolic Pathways and Degradation
In biological systems, 15-cyclopropylpentadecanoic acid arises primarily as a metabolite of cycloprate. A bovine metabolism study revealed that orally administered cycloprate undergoes hydrolysis to cyclopropanecarboxylic acid (CPCA), which is subsequently elongated via β-oxidation to form ω-cyclopropyl fatty acids .
Key Metabolic Steps
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Hydrolysis: Cycloprate is cleaved by esterases in the rumen, releasing CPCA and hexadecanol.
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Elongation: CPCA enters fatty acid biosynthesis pathways, forming a homologous series of ω-cyclopropyl fatty acids (C<sub>8</sub>–C<sub>18</sub>).
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Incorporation into Lipids: These acids are esterified into triacylglycerols, constituting 52–76% of radioactive residues in milk .
Excretion and Residues
In lactating cows, 65% of administered cycloprate is excreted as urinary N-(cyclopropylcarbonyl)glycine, while 6% appears in milk as triacylglycerols containing 15-cyclopropylpentadecanoic acid . Muscle tissues retain trace amounts (0.04–0.06 ppm) of O-(cyclopropylcarbonyl)carnitine, a conjugate metabolite.
Environmental Behavior and Ecotoxicology
The environmental persistence of 15-cyclopropylpentadecanoic acid is influenced by its incorporation into lipid matrices.
Degradation in Soil and Water
Analytical Methods for Detection
Chromatographic Techniques
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High-Resolution Liquid Chromatography (HRLC): Reverse-phase C<sub>18</sub> columns with methanol-water gradients resolve ω-cyclopropyl fatty acids .
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Thin-Layer Chromatography (TLC): Silica gel plates eluted with hexane-ether mixtures separate cycloprate derivatives from metabolites .
Spectroscopic Characterization
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Mass Spectrometry (MS): Electron ionization (EI-MS) fragments the cyclopropane ring, producing diagnostic ions at m/z 55 (cyclopropyl) and m/z 41 (allyl) .
Applications and Industrial Relevance
Agricultural Miticides
As a metabolite of cycloprate, 15-cyclopropylpentadecanoic acid serves as a biomarker for miticide exposure in livestock and environmental monitoring .
Lipid Biochemistry
The compound’s rigid structure makes it a probe for studying membrane fluidity and lipid-protein interactions in model systems .
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